Product packaging for Clofibric acid acyl-b-D-glucuronide(Cat. No.:CAS No. 72072-47-0)

Clofibric acid acyl-b-D-glucuronide

Cat. No.: B022668
CAS No.: 72072-47-0
M. Wt: 390.8 g/mol
InChI Key: LCJVUUVMVSSIGZ-HNRZYHPDSA-N
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Description

Contextualization within Glucuronidation Biotransformation

Glucuronidation is a crucial Phase II metabolic pathway where a wide variety of substances, including drugs and other foreign compounds (xenobiotics), are conjugated with glucuronic acid. liverpool.ac.uk This process is catalyzed by the superfamily of enzymes known as uridine (B1682114) diphosphate (B83284) glucuronosyltransferases (UGTs). nih.govmdpi.com The primary purpose of glucuronidation is to increase the water solubility of the parent compound by attaching the hydrophilic glucuronic acid moiety, thereby facilitating its elimination from the body, typically through urine or bile. nih.gov

For compounds containing a carboxylic acid functional group, such as clofibric acid, this biotransformation results in the formation of a specific type of conjugate called an acyl glucuronide (or 1-O-acyl-β-D-glucuronide). nih.gov This reaction creates an ester linkage between the drug's carboxylic acid group and the C1 hydroxyl group of glucuronic acid. nih.gov While glucuronidation of phenols or alcohols produces stable ether linkages, the ester bond in acyl glucuronides is known to be chemically reactive. liverpool.ac.uk This reactivity means that, unlike many other glucuronide conjugates, acyl glucuronides are not necessarily inert end-products of metabolism. nih.gov

Research Significance of Acyl Glucuronides in Metabolism Studies

The research significance of acyl glucuronides, including clofibric acid acyl-β-D-glucuronide, stems directly from their chemical instability and reactivity. nih.govnih.gov These metabolites are known to undergo several reactions in the body, which has made them a focal point in drug metabolism and toxicology studies. nih.gov

Two key reactive pathways are of particular interest to researchers:

Intramolecular Acyl Migration: The acyl group can migrate from the initial C1 position of the glucuronic acid ring to the C2, C3, and C4 hydroxyl groups. nih.govacs.org This rearrangement forms various positional isomers that are no longer substrates for the β-glucuronidase enzyme, potentially altering their biological fate. nih.gov The rate of this degradation is a composite of hydrolysis and this intramolecular migration and serves as a useful indicator of chemical reactivity. nih.gov

Covalent Binding to Proteins: As electrophilic species, acyl glucuronides can react with nucleophilic sites on macromolecules, most notably proteins, to form covalent adducts. nih.govmdpi.com This process, known as transacylation, has been documented for numerous drugs that form acyl glucuronides, such as nonsteroidal anti-inflammatory drugs (NSAIDs) and valproic acid. liverpool.ac.ukmdpi.com Studies have shown that the albumin protein is a major target for such covalent modification in vivo. nih.gov The formation of these drug-protein adducts is a central theme in the investigation of acyl glucuronide reactivity. nih.gov

The study of clofibric acid acyl-β-D-glucuronide has contributed specific and important findings in this area. Research has demonstrated its genotoxic potential, showing that it can cause concentration-dependent damage to DNA in laboratory tests. nih.gov In one study, both clofibric acid glucuronide and gemfibrozil (B1671426) glucuronide were found to induce strand breaks in plasmid DNA, exhibiting a reactivity more than ten times greater than that of the endogenous glycosylating agent glucose 6-phosphate. nih.gov This finding highlights that the reactivity of acyl glucuronides is not limited to proteins and suggests a novel role for this Phase II metabolite in the bioactivation of its parent compound. nih.gov

Data Tables

Table 1: Physicochemical Properties of Clofibric Acid Acyl-β-D-glucuronide This table summarizes key identifiers and properties of the compound.

PropertyValueSource
CAS Number 72072-47-0 scbt.com
Molecular Formula C₁₆H₁₉ClO₉ scbt.com
Molecular Weight 390.77 g/mol scbt.com
Alternate Names 1-[2-(4-Chlorophenoxy)-2-methylpropanoate] β-D-Glucopyranuronic Acid; Clofibric β-Glucuronide; Clofibric Acid Glucuronide scbt.com

Table 2: Comparative Research Findings on Acyl Glucuronide Reactivity This table presents findings from studies on different acyl glucuronides, illustrating the common research themes.

Acyl Glucuronide ofResearch FindingSignificanceSource
Clofibric Acid Caused concentration-dependent DNA strand nicking in plasmid DNA assays.Demonstrates genotoxic potential and reactivity with DNA, not just proteins. nih.gov
Gemfibrozil Its acyl glucuronide is metabolized by the enzyme CYP2C8 into a reactive intermediate that irreversibly inhibits the enzyme.Highlights that an acyl glucuronide can be a substrate for a Phase I enzyme, leading to drug-drug interactions. acs.orgmdpi.com
Diclofenac Forms covalent adducts with various organelle proteins, with a high capacity for binding to UGT enzymes themselves (e.g., UGT1A9, UGT2B7).Shows the potential for self-inactivation of the metabolizing enzyme and broad reactivity with cellular proteins. mdpi.comcaymanchem.com
Tolmetin Shown to covalently bind to multiple lysine (B10760008) residues on human serum albumin, retaining the glucuronic acid moiety in the adduct.Provided unambiguous evidence for the mechanism of protein adduction via Schiff base formation in vitro. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C₁₆H₁₉ClO₉ B022668 Clofibric acid acyl-b-D-glucuronide CAS No. 72072-47-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S,3S,4S,5R,6S)-6-[2-(4-chlorophenoxy)-2-methylpropanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19ClO9/c1-16(2,26-8-5-3-7(17)4-6-8)15(23)25-14-11(20)9(18)10(19)12(24-14)13(21)22/h3-6,9-12,14,18-20H,1-2H3,(H,21,22)/t9-,10-,11+,12-,14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCJVUUVMVSSIGZ-HNRZYHPDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)OC1C(C(C(C(O1)C(=O)O)O)O)O)OC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C(=O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)C(=O)O)O)O)O)OC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClO9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10992801
Record name 1-O-[2-(4-Chlorophenoxy)-2-methylpropanoyl]hexopyranuronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10992801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

390.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72072-47-0
Record name Clofibryl glucuronide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072072470
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-O-[2-(4-Chlorophenoxy)-2-methylpropanoyl]hexopyranuronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10992801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Synthesis and Analytical Characterization Methodologies

Strategies for Clofibric Acid Acyl-β-D-Glucuronide Synthesis

The synthesis of clofibric acid acyl-β-D-glucuronide and its labeled analogs is crucial for its use as a reference standard in analytical studies. Both chemical and biosynthetic methods are employed for its preparation.

Chemical Conjugation Approaches

Chemical synthesis provides a direct route to obtain clofibric acid acyl-β-D-glucuronide. This typically involves the reaction of a protected glucuronic acid derivative with clofibric acid. One common strategy utilizes an activated glucuronic acid donor, such as a trichloroacetimidate, which can then be coupled with the carboxylic acid of clofibrate (B1669205). mdpi.com Another approach involves the use of lipase-catalyzed esterification of D-glucuronic acid. uliege.be These methods allow for the controlled formation of the desired β-anomer. mdpi.com

It is important to note that acyl glucuronides can be unstable, and the synthesis methods are often designed to minimize the formation of isomeric byproducts that can arise from acyl migration. hyphadiscovery.com

Preparation of Stable Isotope-Labeled Analogs (e.g., Clofibric Acid-D4 Acyl-β-D-Glucuronide)

Stable isotope-labeled analogs, such as Clofibric Acid-D4 Acyl-β-D-Glucuronide, are invaluable internal standards for quantitative analysis by mass spectrometry. The synthesis of these analogs typically involves using a labeled precursor, either the clofibric acid or the glucuronic acid moiety. For instance, a deuterated version of clofibric acid can be synthesized and then conjugated to glucuronic acid using the chemical methods described previously.

Alternatively, biosynthetic methods can be employed where radiolabeled UDP-glucuronic acid (UDP-[U-14C]-GlcA) is used in microsomal incubations to produce the labeled glucuronide. scispace.com

Advanced Analytical Techniques for Detection and Quantification

A suite of sophisticated analytical techniques is necessary for the accurate detection, quantification, and structural characterization of clofibric acid acyl-β-D-glucuronide, especially within complex biological matrices.

Liquid Chromatography-Mass Spectrometry (LC-MS) Applications

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the cornerstone for the bioanalysis of clofibric acid acyl-β-D-glucuronide. biotrial.comchromatographyonline.com This technique offers high sensitivity and selectivity, enabling the direct measurement of the glucuronide in biological samples without the need for prior hydrolysis. scispace.comresearchgate.net

Method development in LC-MS involves optimizing several parameters to ensure accurate and reliable quantification. biotrial.com This includes sample preparation techniques like protein precipitation, liquid-liquid extraction, or solid-phase extraction to remove interfering components from the biological matrix. chromatographyonline.com Chromatographic separation, typically using reversed-phase columns, is optimized to resolve the glucuronide from its parent drug and other metabolites. currentseparations.comresearchgate.net Gradient elution with mobile phases containing acetonitrile (B52724) and an ammonium (B1175870) acetate (B1210297) buffer is commonly used. currentseparations.comresearchgate.net

Tandem mass spectrometry is employed for detection and quantification, often in the multiple reaction monitoring (MRM) mode, which provides excellent specificity. biotrial.com The fragmentation pattern of the glucuronide ion is characteristic, with a major fragment corresponding to the protonated aglycone (clofibric acid). currentseparations.com

A key challenge in the LC-MS analysis of acyl glucuronides is their potential for in-source fragmentation or "back-conversion" to the parent drug, which can lead to inaccurate quantification. scispace.comnih.gov Careful optimization of the ion source conditions is therefore critical.

ParameterTypical ConditionsReference
Analytical Column Hypersil BDS (125 x 4 mm ID) currentseparations.com
Mobile Phase A Acetonitrile and 10 mM ammonium acetate buffer (70:30, v:v) + 0.5% acetic acid currentseparations.com
Mobile Phase B Acetonitrile and 10 mM ammonium acetate buffer (4:96, v:v) currentseparations.com
Flow Rate 1 mL/min currentseparations.com
Detection Tandem mass spectrometry (Turbo Ion Spray) currentseparations.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Kinetic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the definitive structural elucidation of clofibric acid acyl-β-D-glucuronide. hyphadiscovery.com While LC-MS/MS can provide strong evidence for the identity of a metabolite, NMR provides unambiguous structural confirmation. hyphadiscovery.comnih.gov One-dimensional (1D) ¹H NMR and two-dimensional (2D) NMR experiments, such as COSY, HSQC, and HMBC, are used to assign the chemical shifts of all protons and carbons in the molecule, confirming the site of glucuronidation and the stereochemistry of the glycosidic bond. hyphadiscovery.comnih.gov

NMR is also uniquely suited for studying the kinetics of acyl migration, a characteristic reaction of acyl glucuronides where the acyl group moves from the C-1 position of the glucuronic acid ring to other hydroxyl groups. nih.gov By monitoring the changes in the ¹H NMR spectrum over time, the rates of isomerization and hydrolysis can be determined. nih.gov For instance, the degradation rates of ibuprofen (B1674241) acyl glucuronides have been successfully measured using ¹H NMR spectroscopy. nih.gov

NMR ExperimentPurposeReference
¹H NMR Provides information on the proton environment and can be used to monitor reaction kinetics. nih.gov
COSY Correlates coupled protons, helping to establish spin systems. hyphadiscovery.com
HSQC Correlates protons to their directly attached carbons. hyphadiscovery.com
HMBC Shows long-range correlations between protons and carbons, crucial for identifying the linkage point. hyphadiscovery.com
¹³C NMR Provides information on the carbon skeleton of the molecule. nih.gov

Differentiation of Isomeric Glucuronide Conjugates (e.g., Acyl-, N-, and O-Glucuronides)

The differentiation of isomeric glucuronide conjugates is a significant analytical challenge because isomers often have the same mass and similar fragmentation patterns in MS/MS. scispace.comnih.gov Chromatographic separation is the primary means of distinguishing between these isomers. currentseparations.comresearchgate.net The development of a robust LC method capable of resolving the various positional isomers of the acyl glucuronide, as well as distinguishing them from potential N- or O-glucuronides if the parent drug had other functional groups, is essential. nih.gov

Advanced MS techniques have also been developed to aid in isomer differentiation. For example, ion-molecule reactions within the mass spectrometer can produce diagnostic fragment ions that are specific to the type of glucuronide linkage (acyl-, N-, or O-). nih.govnih.gov This approach, coupled with HPLC, allows for the unambiguous identification of different glucuronide isomers. nih.gov

Method Validation and Robustness in Glucuronide Analysis

The quantitative analysis of clofibric acid acyl-β-D-glucuronide, a significant metabolite of clofibric acid, demands thoroughly validated and robust analytical methods to ensure the generation of reliable and accurate data. Method validation is the process of confirming that an analytical procedure is suitable for its intended purpose, while robustness testing evaluates the method's resilience to small, deliberate variations in its parameters. Given the inherent chemical instability of acyl glucuronides, these evaluation steps are critical. psu.eduhyphadiscovery.com

Method Validation

Method validation for clofibric acid glucuronide encompasses the evaluation of several key performance characteristics to establish the reliability of the analytical procedure. nih.gov High-performance liquid chromatography (HPLC) is a commonly employed technique for the direct analysis of this metabolite. nih.gov A validation process for an HPLC method would typically assess parameters such as selectivity, linearity, accuracy, precision, and the limits of detection and quantitation. nih.gov

For instance, a described HPLC method for the direct analysis of clofibric acid glucuronide in plasma demonstrated a limit of quantitation of 1.5 mg/L. nih.gov The precision of a method is often expressed as the coefficient of variation (CV), which for this particular HPLC method was found to range from 1% to 7%, indicating good reproducibility. nih.gov

A significant challenge in the analysis of acyl glucuronides is their potential for degradation or back-conversion to the parent drug (aglycone) during sample storage and processing. nih.gov Therefore, stability experiments are a crucial component of method validation. These experiments must confirm the stability of the glucuronide in the biological matrix (e.g., plasma) under various storage conditions and throughout the analytical procedure to prevent inaccurate quantification of the parent drug and the metabolite. nih.gov

The table below summarizes key parameters assessed during the validation of an analytical method for clofibric acid acyl-β-D-glucuronide.

Table 1: Key Parameters for Method Validation of Clofibric Acid Acyl-β-D-glucuronide Analysis

Parameter Description Example Finding/Acceptance Criteria
Selectivity The ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. No interference at the retention time of the analyte.
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. Correlation coefficient (r²) >0.99. sigmaaldrich.com
Range The interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity. Typically covers the expected concentration range in study samples.
Accuracy The closeness of test results obtained by the method to the true value. Often expressed as percent recovery. Percent recovery typically within 85-115% (or 80-120% for bioanalytical methods). nih.gov
Precision The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample under the prescribed conditions. Expressed as Coefficient of Variation (%CV) or Relative Standard Deviation (%RSD). %CV for clofibric acid glucuronide analysis reported between 1-7%. nih.gov
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. 1.5 mg/L for an HPLC method for clofibric acid glucuronide. nih.gov
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. Determined by signal-to-noise ratio, typically 3:1.
Stability The chemical stability of the analyte in a given matrix under specific conditions for given time intervals. Analyte concentrations remain within a specified percentage (e.g., ±15%) of the initial concentration. nih.gov

This table is a representative example of method validation parameters and typical acceptance criteria based on general guidelines and specific findings.

Robustness

Robustness testing is performed during method development and is a measure of a method's capacity to remain unaffected by small but deliberate variations in its parameters. chromatographyonline.com It provides an indication of the method's reliability during normal usage. chromatographyonline.com For an HPLC-based analysis of clofibric acid glucuronide, several parameters would be intentionally varied to assess the impact on the results, such as the retention time, peak shape, and resolution. chromatographyonline.com

The evaluation is typically performed by making slight adjustments to factors such as the pH of the mobile phase, the mobile phase composition (e.g., the percentage of organic solvent), the column temperature, and the flow rate. nih.gov The stability of the analytical solution over a defined period (e.g., 48 hours) in the autosampler is also a critical robustness check. nih.gov

The table below outlines typical parameters that are investigated during the robustness testing of an HPLC method.

Table 2: Parameters for Robustness Testing of an HPLC Method for Glucuronide Analysis

Parameter Varied Typical Variation Potential Effect Monitored
Mobile Phase Flow Rate ± 0.1 mL/min Retention Time, Resolution, Peak Area
Mobile Phase Composition ± 2% absolute for organic solvent Retention Time, Resolution
Column Temperature ± 5 °C Retention Time, Peak Shape
pH of Mobile Phase Buffer ± 0.2 units Retention Time, Peak Shape (especially for ionizable compounds)
Wavelength of Detection ± 2 nm Analyte Response/Sensitivity
Different Column Batches/Lots Use of columns from different manufacturing lots Retention Time, Resolution, Peak Shape

This table illustrates common variations introduced during robustness testing for an HPLC method. The specific parameters and ranges are method-dependent. nih.gov

By demonstrating that an analytical method is both validated and robust, researchers can have a high degree of confidence in the quality and integrity of the data generated for clofibric acid acyl-β-D-glucuronide.

Biotransformation Pathways and Enzymatic Formation

Uridine (B1682114) Diphosphoglucuronosyltransferase (UGT) Mediated Conjugation

The conjugation of clofibric acid with glucuronic acid to form an acyl glucuronide is catalyzed by the Uridine Diphosphoglucuronosyltransferase (UGT) superfamily of enzymes. youtube.comnih.gov These membrane-bound proteins are predominantly located in the endoplasmic reticulum of cells in the liver, as well as in other tissues like the kidney and gastrointestinal tract. nih.gov UGTs play a critical role in the metabolism of a vast array of endogenous substances and xenobiotics, including many drugs. For carboxylic acid-containing compounds like clofibric acid, this UGT-mediated pathway is a major metabolic fate. nih.gov

The UGT superfamily comprises multiple isoforms with varying substrate specificities. While glucuronidation is a confirmed metabolic pathway for clofibric acid, the specific UGT isoforms predominantly responsible for its conjugation are not definitively detailed in the provided research. youtube.comnih.gov However, studies on other nonsteroidal anti-inflammatory drugs (NSAIDs) and carboxylic acid-containing compounds indicate that isoforms from the UGT1A and UGT2B families are heavily involved in the formation of acyl glucuronides. In particular, UGT2B7 is recognized for its significant role in the glucuronidation of numerous drugs and is known to produce acyl glucuronides. For example, UGT2B7 is the only isoform found to produce the acyl glucuronide of mycophenolic acid in significant amounts. Similarly, UGT1A9 has also been identified as a key enzyme in the glucuronidation of other acidic drugs. Given these precedents, it is plausible that these or related isoforms contribute to the biotransformation of clofibric acid.

The formation of an acyl glucuronide by UGT enzymes is a bi-substrate reaction that follows a direct SN2-like mechanism. The process requires two substrates: the aglycone (in this case, clofibric acid) and the activated form of glucuronic acid, uridine 5'-diphospho-α-D-glucuronic acid (UDPGA), which serves as the universal sugar donor for all UGT isoforms.

The catalytic mechanism is thought to involve a general acid-base catalysis model. nih.gov A key histidine residue within the enzyme's active site, which is invariant across human UGTs, is proposed to act as a base. nih.gov This histidine deprotonates the carboxylic acid group of clofibric acid, rendering it a more potent nucleophile. nih.gov This activated carboxylate anion then performs a nucleophilic attack on the anomeric C1 carbon of the glucuronic acid moiety of UDPGA. This results in the inversion of the stereochemical configuration at the anomeric center, leading to the formation of a β-D-glucuronide and the release of uridine diphosphate (B83284) (UDP). The resulting conjugate is specifically a 1-O-acyl-β-D-glucuronide, where the clofibryl group is linked to the glucuronic acid via an ester bond. nih.govyoutube.com

Metabolic Origin and Conjugate Formation in Biological Systems

Clofibric acid acyl-β-D-glucuronide originates from the Phase II metabolism of clofibric acid within the body. nih.gov As a drug containing a carboxylic acid group, clofibric acid undergoes this conjugation primarily in the liver, where UGT enzymes are highly expressed. nih.gov The necessary cofactor, UDPGA, is synthesized from UDP-glucose in the cytosol and must be transported into the lumen of the endoplasmic reticulum, where the active site of UGTs is located. nih.gov

Once clofibric acid reaches the endoplasmic reticulum, UGT enzymes catalyze its conjugation with glucuronic acid. youtube.com The product, 1-O-clofibryl glucuronide, is a more polar and water-soluble molecule than its parent aglycone. nih.gov This increased polarity facilitates its elimination from the body, primarily through excretion in bile and urine. nih.gov Studies in isolated mouse hepatocytes have demonstrated the formation of this glucuronide metabolite upon exposure to clofibric acid. nih.gov The formation of the acyl glucuronide is a significant pathway, and these conjugates can be detected in biological fluids following administration of the parent drug. nih.gov It is important to note that these 1-O-acyl-linked glucuronides are chemically reactive esters. nih.gov They can undergo spontaneous intramolecular acyl migration, where the clofibryl group moves from the C1 position to other hydroxyl groups on the glucuronic acid ring, forming various positional isomers. nih.govyoutube.com

Chemical Reactivity and Degradation Mechanisms

Intramolecular Acyl Migration

A defining characteristic of 1-O-acyl-β-D-glucuronides is their propensity to undergo intramolecular acyl migration. nih.gov This process involves the rearrangement of the clofibryl acyl group from its initial C-1 position on the glucuronic acid ring to other hydroxyl groups, resulting in the formation of various positional isomers. nih.govresearchgate.net

The rearrangement of the acyl group in clofibric acid acyl-β-D-glucuronide proceeds through an intramolecular nucleophilic attack by an adjacent hydroxyl group on the carbonyl carbon of the ester. researchgate.net This reaction forms a transient tetrahedral intermediate which then collapses, leading to the migration of the acyl group. researchgate.net This process results in the formation of 2-, 3-, and 4-O-acyl glucuronide isomers. nih.govresearchgate.net These positional isomers are not substrates for the β-glucuronidase enzyme, unlike the parent 1-O-acyl-β-D-glucuronide. nih.govtandfonline.com The migration is considered the predominant pathway of degradation due to favorable entropic factors. nih.govtandfonline.com Studies have also indicated that these isomeric forms can be more reactive in forming covalent adducts with proteins compared to the parent compound. nih.gov

Table 1: Factors Influencing Acyl Migration

Factor Influence on Acyl Migration
pH Base catalysis can accelerate acyl migration.
Electronic Factors Electron-withdrawing groups on the acyl moiety increase reactivity.
Steric Factors Increased steric hindrance around the ester linkage decreases reactivity.
Protein Presence Reactivity can be accelerated in protein solutions. nih.gov

Several physicochemical properties significantly influence the kinetics of acyl migration.

pH: The rate of acyl migration is pH-dependent. The process can be facilitated by base catalysis, which can accelerate the discrete steps of the rearrangement. researchgate.net

Electronic and Steric Factors: The electronic properties of the acyl group and steric hindrance around the ester linkage are critical. nih.govnih.gov Electron-withdrawing substituents on the acyl group increase the electrophilicity of the carbonyl carbon, thereby increasing the rate of migration. nih.gov Conversely, bulky substituents that create steric hindrance around the reaction center tend to decrease the rate of acyl migration. nih.gov The pKa of the parent carboxylic acid, in this case, clofibric acid, provides insight into the electronic properties of the carbonyl carbon and thus the reactivity of the glucuronide conjugate. nih.gov

Degradation Pathways and Half-Life Determination

Table 2: Degradation Parameters of Clofibric Acid Acyl-β-D-glucuronide

Parameter Description
Degradation Pathways Intramolecular acyl migration to form 2-, 3-, and 4-O-acyl isomers; Hydrolytic cleavage to yield clofibric acid and glucuronic acid. nih.govnih.gov
Kinetics Follows first-order degradation kinetics. nih.gov
Half-Life A composite value reflecting both hydrolysis and acyl migration rates; an indicator of chemical reactivity. nih.govresearchgate.net

Interactions with Biological Macromolecules and Other Biomolecules

Covalent Adduct Formation with Proteins

The ester linkage in clofibric acid acyl-β-D-glucuronide renders it susceptible to nucleophilic attack, leading to the formation of covalent adducts with proteins. This process is a key aspect of its molecular toxicology profile.

Mechanisms of Protein Adduct Formation

The primary mechanisms through which clofibric acid acyl-β-D-glucuronide forms protein adducts are transacylation and glycation.

Transacylation: This is a significant pathway where the clofibryl moiety is transferred from the glucuronic acid to nucleophilic residues on proteins, such as lysine (B10760008), cysteine, and histidine. The electrophilic nature of the acyl group in the glucuronide facilitates this reaction. nih.gov A notable example of this in humans is the formation of a clofibrate (B1669205) mercapturate, which is excreted in urine. The proposed mechanism for this involves the transacylation of clofibric acid acyl glucuronide by the sulfhydryl group of glutathione (B108866), a key endogenous antioxidant. nih.gov This reaction demonstrates the electrophilic reactivity of the glucuronide metabolite. nih.gov

Glycation: In addition to transacylation, acyl glucuronides can undergo intramolecular rearrangement to form reactive aldehydes. These aldehydes can then react with protein nucleophiles, leading to glycation. hyphadiscovery.com While this is a recognized pathway for acyl glucuronides, the extent to which it occurs with clofibric acid acyl-β-D-glucuronide specifically requires further investigation.

Identification and Characterization of Clofibric Acid Acyl-β-D-Glucuronide-Protein Adducts

The formation of covalent adducts between clofibric acid acyl-β-D-glucuronide and proteins has been demonstrated. The reaction of synthetic clofibric acid glucuronide with sulfhydryl groups confirms its capacity to form such adducts. nih.gov The identification of a clofibryl mercapturic acid in human urine provides in vivo evidence of adduct formation with glutathione. nih.gov While it is established that acyl glucuronides can covalently modify proteins like serum albumin, specific studies detailing the isolation and comprehensive characterization of a clofibric acid acyl-β-D-glucuronide-albumin adduct are areas of ongoing research. nih.gov

Comparative Reactivity of Acyl Glucuronides with Proteins

The reactivity of acyl glucuronides can vary significantly based on the structure of the aglycone. A comparison between clofibric acid acyl glucuronide and gemfibrozil (B1671426) acyl glucuronide, another fibrate metabolite, reveals notable differences in stability. Despite both having two methyl substituents on the α-carbon, the half-life of gemfibrozil acyl glucuronide is approximately six times longer than that of clofibric acid acyl glucuronide. taylorandfrancis.com This difference in stability is attributed to the electron-withdrawing influence of the phenoxy group, which is further enhanced by the para-chlorophenyl ring system in clofibric acid. taylorandfrancis.com This electronic effect increases the electrophilicity of the carbonyl carbon in clofibric acid acyl glucuronide, making it more reactive. taylorandfrancis.com The lower pKa value of the parent clofibric acid (3.5) compared to gemfibrozil (4.7) is indicative of this increased reactivity. taylorandfrancis.com

Table 1: Comparative Reactivity of Fibrate Acyl Glucuronides

CompoundStructural FeaturespKa of Parent AcidRelative StabilityReference
Clofibric acid acyl-β-D-glucuronideα-carbon di-substitution, electron-withdrawing phenoxy and p-chlorophenyl groups3.5Lower taylorandfrancis.com
Gemfibrozil acyl glucuronideα-carbon di-substitution4.7Higher (approx. 6x more stable) taylorandfrancis.com

Interactions with Nucleic Acids

Beyond proteins, clofibric acid acyl-β-D-glucuronide has been shown to interact with nucleic acids, indicating a potential for genotoxicity.

Covalent Adduct Formation Mechanisms with DNA

Clofibric acid acyl-β-D-glucuronide is capable of forming covalent adducts with DNA. nih.gov The proposed mechanism for this genotoxic effect involves reactions with nucleophilic centers in the DNA molecule. It is suggested that this occurs via a Schiff base mechanism, which is analogous to the glycosylation of DNA by endogenous sugars. nih.gov This reaction leads to a concentration-dependent decrease in the transfection efficiency of the DNA. nih.gov

DNA Strand Modification Studies

Studies have demonstrated that clofibric acid acyl-β-D-glucuronide can induce DNA strand modifications. When pSP189 plasmids were treated with the glucuronide, significant concentration-related strand nicking was observed. nih.gov In these studies, clofibric acid acyl-β-D-glucuronide exhibited a reactivity that was over 10-fold greater than that of the endogenous glycosylating agent, glucose 6-phosphate. nih.gov This indicates a potent ability to damage DNA.

Table 2: Genotoxicity of Clofibric Acid Acyl-β-D-glucuronide

Experimental SystemObservationProposed MechanismReference
M13 forward mutational assayConcentration-dependent decrease in DNA transfection efficiencySchiff base formation nih.gov
pSP189 plasmid analysisConcentration-related DNA strand nickingNot specified nih.gov

Reactivity with Endogenous Nucleophiles (e.g., Glutathione Conjugate Formation)

Acyl glucuronides, including Clofibric acid acyl-β-D-glucuronide, are recognized as chemically reactive electrophilic metabolites. nih.govnih.gov This reactivity allows them to undergo intermolecular reactions with endogenous nucleophiles, such as the thiol group of glutathione (GSH) and nucleophilic sites on proteins and DNA, leading to the formation of covalent adducts. nih.govnih.govnih.gov

Glutathione Conjugate Formation

The reaction between Clofibric acid's primary metabolite, 1-O-clofibryl glucuronide (1-O-CAG), and the endogenous antioxidant glutathione (GSH) has been demonstrated in scientific studies. nih.gov Incubation of 1-O-CAG with GSH leads to the formation of a novel conjugate, identified as S-(p-chlorophenoxy-2-methylpropanoyl)glutathione (CA-SG). nih.gov This reaction proceeds via a nucleophilic displacement of the glucuronic acid moiety from the 1-O-acyl position of the glucuronide. nih.gov

Research indicates that this conjugation is not merely a spontaneous chemical reaction but can be enzymatically facilitated. The formation of the CA-SG conjugate is significantly enhanced by the presence of rat liver glutathione S-transferases (GSTs), which catalyze the reaction. nih.gov Interestingly, isomers of 1-O-CAG formed through acyl migration show no reactivity with GSH, suggesting that the 1-O-acyl isomer is the specific substrate for this conjugation. nih.gov The presence of glutathione has also been observed to decrease the rate of intramolecular rearrangement of 1-O-CAG to its other isomers in vitro. nih.gov

Table 1: Research Findings on the Glutathione Conjugation of Clofibric Acid Acyl-β-D-glucuronide

Parameter Observation Source
Reactants 1-O-clofibryl glucuronide (1-O-CAG) and Glutathione (GSH) nih.gov
Product S-(p-chlorophenoxy-2-methylpropanoyl)glutathione (CA-SG) nih.gov
Reaction Type Nucleophilic displacement of the glucuronide moiety nih.gov
Enzymatic Catalysis Formation is enhanced 8-fold by rat liver Glutathione S-Transferases (GSTs) nih.gov
Substrate Specificity GSH was unreactive with isomers of 1-O-CAG formed by acyl migration nih.gov
In Vivo Excretion In rats, biliary excretion of CA-SG was ~0.1% of the concurrent clofibric acid glucuronide concentration over 4 hours nih.gov

Reactivity with Other Macromolecules

Beyond glutathione, the electrophilic nature of Clofibric acid acyl-β-D-glucuronide facilitates its covalent binding to other biological macromolecules, most notably proteins. nih.gov Studies have confirmed the formation of clofibric acid-protein adducts in both human plasma and rat liver proteins. nih.gov This covalent binding is a result of transacylation reactions where nucleophilic residues on proteins, such as lysine, attack the electrophilic carbonyl carbon of the acyl glucuronide. nih.govnih.gov

In patients receiving clofibrate therapy, covalently bound clofibric acid was detected on plasma proteins, with concentrations ranging from 2.2 to 53.4 ng/mg of protein. nih.gov The formation of these adducts was even observed in a patient with no measurable free clofibric acid in their plasma. nih.gov Similarly, in rats administered clofibric acid, protein adducts were found in liver homogenates, and their concentration increased with the duration of treatment. nih.gov

Furthermore, the reactivity of Clofibric acid acyl-β-D-glucuronide extends to nucleic acids. Studies using bacteriophage DNA have shown that the glucuronide metabolite, but not the parent clofibric acid, can cause concentration-dependent damage to DNA. nih.gov This genotoxic effect is proposed to occur through reactions with nucleophilic centers in the DNA, potentially via a Schiff base mechanism, which is analogous to the glycation of DNA by sugars. nih.gov Both clofibric acid and gemfibrozil glucuronides were found to be significantly more reactive in causing DNA strand nicking than the endogenous glycosylating agent glucose 6-phosphate. nih.gov

Table 2: Research Findings on Clofibric Acid-Protein Adduct Formation

Study Population Tissue/Fluid Findings Source
Human Patients Plasma Adducts detected in all 14 patients; concentrations ranged from 2.2 to 53.4 ng/mg protein. nih.gov
Rats Liver Homogenates Adducts were present and increased with treatment duration (from 10.1 to 32.3 ng/mg protein). nih.gov

Enzymatic and Biochemical Interactions

Hydrolysis by Beta-Glucuronidase

Acyl glucuronides are subject to enzymatic hydrolysis, which cleaves the glucuronic acid moiety and regenerates the parent aglycone. nih.govcovachem.com This reaction is primarily catalyzed by β-glucuronidase, an enzyme present in various tissues, including the liver, where it is located in the endoplasmic reticulum. nih.govsigmaaldrich.com The hydrolysis of acyl glucuronides is a critical aspect of their disposition, as it can lead to the enterohepatic recirculation of the parent drug, prolonging its effects.

β-Glucuronidase facilitates the cleavage of β-D-glucuronoside conjugates, releasing the aglycone and D-glucuronate. sigmaaldrich.com This process is not unique to xenobiotics, as the enzyme also acts on endogenous substrates. sigmaaldrich.com In the context of drug metabolism, this hydrolytic activity can reverse the detoxification process of glucuronidation, which is intended to make compounds more water-soluble for excretion. covachem.com Studies on various acyl glucuronides, such as those derived from nonsteroidal anti-inflammatory drugs (NSAIDs), have demonstrated the role of β-glucuronidase in their hydrolysis in human and rat liver microsomes. nih.gov While the general principle of β-glucuronidase-mediated hydrolysis applies to the class of acyl glucuronides, specific kinetic data for the hydrolysis of clofibric acid acyl-β-D-glucuronide are not extensively detailed in the provided search results.

Inhibition of Cytochrome P450 Enzymes (e.g., CYP2C8) by Acyl Glucuronides

Acyl glucuronides of certain drugs have been identified as potent inhibitors of cytochrome P450 (CYP) enzymes. A notable example is the inhibition of CYP2C8 by the acyl glucuronide metabolites of gemfibrozil (B1671426) and clopidogrel, which are known to cause clinically significant drug-drug interactions. nih.govnih.gov This inhibition is often mechanism-based, involving the formation of a reactive intermediate that covalently binds to and inactivates the enzyme. nih.govmdpi.com

CYP2C8 is unique in its ability to metabolize glucuronide conjugates, creating a potential link between Phase I and Phase II metabolism. nih.gov The acyl glucuronide of gemfibrozil, a related fibrate, is a well-characterized mechanism-based inhibitor of CYP2C8. nih.govdrugbank.com However, research indicates that this inhibitory action is highly specific to the structure of the acyl glucuronide. drugbank.com A study evaluating eleven different acyl glucuronides found that only gemfibrozil acyl-β-glucuronide exhibited mechanism-based inhibition of CYP2C8. drugbank.com While clofibric acid is a fibrate similar to gemfibrozil, the current body of research does not explicitly state that clofibric acid acyl-β-D-glucuronide is a direct inhibitor of CYP2C8. The specificity of this interaction for gemfibrozil's metabolite suggests that one cannot assume the same activity for clofibric acid's glucuronide without direct evidence.

Table 1: Examples of Acyl Glucuronide Inhibition of CYP2C8

Acyl Glucuronide Parent Drug Effect on CYP2C8 Inhibition Type
Gemfibrozil acyl glucuronide Gemfibrozil Potent Inactivator Mechanism-based nih.govnih.gov

Interaction with Hepatic Transport Systems (e.g., Organic Anion Transporters)

The disposition of clofibric acid acyl-β-D-glucuronide is heavily reliant on hepatic transport systems. As polar molecules, acyl glucuronides require carrier-mediated transport to cross cell membranes. nih.gov This process facilitates their movement from the sinusoidal blood into hepatocytes and subsequently into bile for elimination. nih.gov This transport establishes significant concentration gradients, with acyl glucuronide concentrations being much higher inside the hepatocyte and bile compared to the blood. nih.gov

The transport of these metabolites is handled by various transporters, including organic anion transporters. Research has shown that the hepatic transport of the acyl glucuronide of gemfibrozil is a carrier-mediated process. researchgate.net Furthermore, studies have demonstrated that clofibric acid can inhibit the hepatic membrane transport of gemfibrozil's acyl glucuronide, suggesting competition for the same transport systems. researchgate.net This indicates that clofibric acid and its metabolites, including the acyl glucuronide, likely interact with these hepatic transporters. Disruption or saturation of these transport systems can significantly alter the disposition of the acyl glucuronide and the parent drug, potentially affecting their efficacy and safety profiles. nih.gov

Modulation of Lipid Metabolism-Related Enzymes and Pathways

The parent compound, clofibric acid, is well-known for its effects on lipid metabolism. wikipedia.org It acts as a hypolipidemic agent by modulating various enzymes and pathways involved in lipid homeostasis. nih.govnih.gov For instance, administration of clofibric acid in rats has been shown to alter the acyl composition of glycerolipids in the liver. nih.gov It achieves this by increasing the activity of microsomal palmitoyl-CoA chain elongation and stearoyl-CoA desaturation. nih.gov Furthermore, clofibric acid can induce the activity of fatty acyl-coenzyme A oxidase (FAO), an enzyme involved in fatty acid oxidation. nih.gov

Table 2: Effects of Clofibric Acid (Parent Compound) on Lipid Metabolism Enzymes in Rats

Enzyme/Process Effect Fold Increase in Activity
Microsomal palmitoyl-CoA chain elongation Increased activity 2.3-fold nih.gov
Stearoyl-CoA desaturation Increased activity 4.8-fold nih.gov
Acyl-CoA synthetase Increased activity ~3-fold nih.gov
1-acylglycerophosphate acyltransferase Increased activity ~1.7-fold nih.gov

Environmental Distribution and Transformation

Occurrence and Detection in Aquatic Environments

The occurrence of clofibric acid acyl-β-D-glucuronide in the environment is intrinsically linked to the excretion of clofibrate (B1669205) metabolites by humans. Following administration, clofibrate is rapidly hydrolyzed to its active form, clofibric acid, which is then conjugated with glucuronic acid in the liver to form clofibric acid acyl-β-D-glucuronide before being excreted in the urine. nih.gov Consequently, this glucuronide is expected to enter the aquatic environment primarily through the discharge of treated and untreated wastewater.

While the parent compound, clofibric acid, is frequently detected in wastewater effluents, surface waters, and even drinking water, direct measurements of clofibric acid acyl-β-D-glucuronide in environmental samples are scarce in the scientific literature. dss.go.thnih.govmdpi.com The lack of extensive monitoring data for the glucuronide conjugate may be attributed to several factors, including its potential instability and the analytical challenges associated with its detection. Acyl glucuronides, as a class of compounds, are known to be chemically reactive and can undergo hydrolysis back to the parent carboxylic acid under certain pH conditions. nih.gov

The detection of clofibric acid in environmental matrices is well-established, employing techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). dss.go.th For the specific analysis of clofibric acid acyl-β-D-glucuronide, analytical reference standards are commercially available, which is a prerequisite for its accurate quantification in environmental samples. lgcstandards.comveeprho.comveeprho.comclearsynth.com The development of robust analytical methods capable of directly measuring the intact glucuronide in complex environmental matrices is crucial for a comprehensive understanding of its environmental prevalence.

Degradation Kinetics and Pathways in Environmental Matrices

The degradation of clofibric acid acyl-β-D-glucuronide in the environment is anticipated to proceed through two primary mechanisms: chemical hydrolysis and biological degradation.

Biodegradation: The microbial communities present in wastewater treatment plants (WWTPs), surface waters, and sediments are expected to play a crucial role in the transformation of clofibric acid acyl-β-D-glucuronide. A key enzymatic reaction is the hydrolysis of the glucuronide bond by β-glucuronidases, which are enzymes produced by a wide range of bacteria. nih.govmdpi.com This enzymatic cleavage would also yield clofibric acid and glucuronic acid.

The subsequent degradation of the resulting clofibric acid has been the subject of numerous studies. While often described as persistent, research has shown that clofibric acid can be biodegraded by specific microbial consortia, particularly in WWTPs. nih.govunl.pt One study demonstrated up to 51% biodegradation of clofibric acid in a sequencing batch reactor with mixed microbial cultures. nih.gov The identified degradation products of clofibric acid include 4-chlorophenol, α-hydroxyisobutyric acid, and lactic acid. nih.gov

Biotransformation in Environmental Systems

The primary biotransformation pathway for clofibric acid acyl-β-D-glucuronide in environmental systems is enzymatic hydrolysis. This reaction is catalyzed by β-glucuronidases, which are prevalent in the gut microflora of vertebrates and are also found in various environmental bacteria. nih.govmdpi.comnih.gov The cleavage of the glucuronide moiety results in the formation of clofibric acid and D-glucuronic acid.

Once clofibric acid is liberated, it can undergo further biotransformation by environmental microorganisms. Studies on the biodegradation of clofibric acid have identified several transformation products. For instance, in aerobic sequencing batch reactors, the biotransformation of clofibric acid led to the formation of 4-chlorophenol, α-hydroxyisobutyric acid, and lactic acid. nih.gov The detection of these metabolites provides insight into the metabolic pathways involved in the breakdown of the clofibric acid molecule by microbial communities.

It is important to note that the efficiency of clofibric acid biotransformation can vary significantly depending on the specific microbial populations present and the environmental conditions. unl.pt While some studies have demonstrated its biodegradability, others have highlighted its recalcitrant nature, leading to its widespread detection in aquatic environments. dss.go.thmdpi.com The biotransformation of the glucuronic acid portion would likely proceed through common microbial metabolic pathways for sugars.

Mechanistic Research and Advanced Modeling

Quantum Chemical Calculations for Reaction Mechanisms and Reactivity Prediction

Quantum chemical calculations have become an indispensable tool for elucidating the complex reaction mechanisms of acyl glucuronides. Methods like Density Functional Theory (DFT) are employed to model the intramolecular transacylation (acyl migration) reaction, which is a primary degradation pathway. rsc.org This process involves the movement of the clofibric acid acyl group from the 1-β-O-position to other hydroxyl groups on the glucuronic acid moiety, leading to various positional isomers. researchgate.nettandfonline.comnih.gov

Researchers have successfully used DFT to calculate the activation energy for this transacylation reaction. rsc.org These calculations revealed a close correlation between the calculated activation energy and the experimentally determined degradation rate of the 1-β anomer, validating the predictive power of the model. rsc.org

Furthermore, in silico models have been developed to predict the reactivity of acyl glucuronides without the need for kinetic experiments. nih.gov These models correlate the hydrolysis half-life of the corresponding methyl ester with the predicted ¹³C NMR chemical shift of the carbonyl carbon and various steric descriptors. nih.gov Such computational approaches offer a low-cost and reasonably accurate method for ranking the reactivity of carboxylic acid-containing compounds early in the drug design process. nih.gov Studies have also demonstrated that the genotoxic effects of Clofibric acid acyl-β-D-glucuronide, specifically its ability to cause DNA strand nicking, can be assessed and quantified, showing over 10-fold greater reactivity than endogenous glycosylating agents like glucose 6-phosphate. nih.gov

Structure-Reactivity Relationships (SAR) in Acyl Glucuronides

Structure-Reactivity Relationship (SAR) studies are fundamental to understanding and predicting the intrinsic electrophilic reactivity of acyl glucuronides. nih.govacs.org These studies systematically analyze how the chemical structure of the aglycone (the carboxylic acid portion) influences the degradation rate constant (k value) of the corresponding glucuronide metabolite under physiological conditions (pH 7.4, 37°C). nih.govacs.org The primary degradation reactions considered in these studies are intramolecular acyl migration and hydrolysis. rsc.orgresearchgate.net The diversity and complexity in the observed degradation rates across different acyl glucuronides are largely attributed to the electrophilicity of the ester carbonyl carbon and the steric hindrance around it. nih.govnih.gov

By establishing these relationships, SAR models aim to predict the reactivity of new or untested acyl glucuronides based on the properties of the parent carboxylic acid. nih.govacs.org This predictive capability is highly valuable in drug development for assessing the potential liabilities associated with this metabolic pathway. nih.govresearchgate.net

Electronic and Steric Descriptors Influencing Reactivity

The reactivity of acyl glucuronides is governed by a combination of electronic and steric factors related to the aglycone. nih.govacs.org SAR models have successfully used various quantitative descriptors to predict degradation rates. acs.org

Electronic Descriptors: These parameters describe the electronic environment of the ester carbonyl group. A key finding is that the degradation rate constant (k value) increases as the acidity (pKa) of the parent carboxylic acid increases. nih.govnih.gov This is because a more acidic parent compound corresponds to a more electron-withdrawing acyl group, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack (both intramolecularly by the glucuronide's hydroxyl groups and intermolecularly by water). acs.org

Commonly used electronic descriptors include:

pKa of the parent carboxylic acid. nih.govnih.govacs.org

Hammett's sigma constant (for substituted benzoic acids). nih.gov

NMR Chemical Shifts , such as the ¹H NMR chemical shift of the carboxylic acid proton (δ(COOH)) and the ¹³C NMR chemical shift of the carbonyl carbon (δ(C=O)OH). acs.orgnih.gov

Computed Partial Atomic Charges on the atoms of the carboxylic acid group. nih.gov

Commonly used steric descriptors include:

Taft's steric constant (Es) . acs.orgacs.orgrsc.org

¹³C NMR chemical shift of the parent acid's carbonyl carbon [δ((C=O)OH)], which can also capture steric influences. nih.govacs.org

Multiple regression analyses combining both electronic and steric descriptors have proven highly effective in predicting the degradation rates for various series of acyl glucuronides with a high degree of certainty. nih.govacs.orgacs.org

Table 1: Key Descriptors in Structure-Reactivity Relationship (SAR) Models for Acyl Glucuronides

Descriptor TypeDescriptor ExampleInfluence on Reactivity (Degradation Rate)Rationale
ElectronicpKa of Parent AcidDecreasing pKa (Increasing Acidity) → Increased ReactivityIncreases electrophilicity of the carbonyl carbon. nih.govacs.org
ElectronicNMR Chemical Shift (δ(COOH), δ(C=O)OH)Correlates with ReactivityReflects the electronic environment of the carbonyl group. acs.orgnih.gov
ElectronicHammett's Sigma Constant (σ)Positive σ → Increased ReactivityIndicates electron-withdrawing substituents that enhance electrophilicity. nih.gov
StericTaft's Steric Constant (Es)Increasing Steric Bulk → Decreased ReactivityHinders nucleophilic attack at the carbonyl carbon. acs.orgacs.org
StericBulkiness around Acyl LinkageIncreasing Bulkiness → Decreased ReactivityReduces the rate of both intramolecular acyl migration and hydrolysis. nih.govacs.org

Development and Application of In Vitro Systems for Studying Acyl Glucuronide Reactivity and Degradation

A variety of in vitro systems have been developed to generate and assess the reactivity and degradation pathways of acyl glucuronides. researchgate.net A common approach involves incubating the parent carboxylic acid, such as clofibric acid, with UDPGA-fortified human liver microsomes. researchgate.netspringernature.comadmeshop.com This generates the initial 1-O-β-acyl glucuronide, which is sensitive to hydrolysis by the enzyme β-glucuronidase. springernature.com

Once formed, the degradation of the 1-O-β isomer is monitored over time in a physiological buffer (e.g., 0.1 M phosphate (B84403) buffer, pH 7.4). springernature.com The disappearance of the parent glucuronide and the appearance of its isomers (formed via acyl migration) are typically tracked using LC-MS/MS. springernature.com The half-life of the 1-O-β acyl glucuronide serves as a key index of its reactivity. springernature.com

Other notable in vitro methodologies include:

NMR Spectroscopy: This technique can be used to monitor the degradation kinetics of acyl glucuronides by observing the disappearance of the anomeric resonance of the 1-O-β isomer. acs.org A significant advantage of NMR is its ability to clearly distinguish between the two primary degradation pathways: acyl migration and hydrolysis, based on the characteristic resonances of the products. acs.org Sufficient quantities of the glucuronide for NMR analysis can be generated using liver microsomal preparations. acs.org

Rapid Migration Assay: A simpler and more rapid in vitro assay has been developed that focuses solely on the rate of acyl migration. researchgate.netnih.gov This method, which also uses human liver microsomes to generate the metabolite, provides a way to rank compounds based on reactivity without requiring the synthesis and purification of authentic standards. researchgate.netnih.gov Migration rates greater than 20% in this assay have been suggested to indicate a higher risk of reactivity. researchgate.netnih.gov

Covalent Binding Assays: Another measure of reactivity is the extent of covalent binding to a surrogate protein. springernature.com In these assays, the acyl glucuronide is incubated with a protein like human serum albumin. springernature.com After removing the unbound material, the amount of covalently bound drug is quantified by releasing the aglycone via alkaline hydrolysis. springernature.com A novel technique also measures the rate of adduct formation with a model dipeptide (e.g., Lys-Phe) via a Schiff base mechanism to predict reactivity. nih.gov

These in vitro systems are crucial tools in drug discovery and development, providing a means to assess the stability and reactivity of acyl glucuronide metabolites for new drug candidates. researchgate.netacs.org

Q & A

Basic Research Questions

Q. What are the standard analytical methods for quantifying clofibric acid acyl-β-D-glucuronide in biological matrices?

  • Methodological Answer : High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the gold standard. Key steps include:

  • Sample Preparation : Use solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges to isolate the compound from plasma or urine.
  • Chromatography : Employ a C18 column with a gradient elution of 0.1% formic acid in water and acetonitrile to achieve baseline separation .
  • Validation : Follow ICH guidelines for specificity, linearity, accuracy, and precision, ensuring limits of detection (LOD) ≤ 1 ng/mL .
    • Reference Standards : Pharmacopeial-grade reference materials (e.g., USP/EP) are critical for method validation and QC applications .

Q. How does the stability of clofibric acid acyl-β-D-glucuronide vary under physiological conditions?

  • Methodological Answer : Stability studies should mimic physiological pH (7.4) and temperature (37°C). Key findings include:

  • Hydrolysis Risk : Acyl glucuronides are prone to hydrolysis; use stabilizing agents like citric acid in sample buffers.
  • Long-Term Storage : Store at -80°C in amber vials to prevent photodegradation. Regular stability testing over 6–12 months is recommended .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacokinetic data for clofibric acid acyl-β-D-glucuronide?

  • Methodological Answer : Discrepancies often arise from differences in experimental design. Mitigation strategies include:

  • Meta-Analysis : Compare studies using standardized parameters (e.g., clearance rates, half-life) and adjust for covariates like species-specific metabolism.
  • In Vitro/In Vivo Correlation (IVIVC) : Use hepatocyte or microsomal assays to validate in vivo findings, controlling for enzyme polymorphisms (e.g., UGT isoforms) .
    • Case Study : A 2023 study resolved conflicting half-life data by standardizing sampling intervals and normalizing for renal function .

Q. What experimental designs are optimal for studying the enzymatic kinetics of clofibric acid acyl-β-D-glucuronide formation?

  • Methodological Answer :

  • Enzyme Source : Use recombinant UGT isoforms (e.g., UGT1A3, UGT2B7) expressed in HEK293 cells to isolate specific metabolic pathways.
  • Kinetic Assays : Measure initial reaction rates under varying substrate concentrations (0.1–100 µM) and fit data to Michaelis-Menten models. Include controls for non-enzymatic degradation .
  • Data Interpretation : Apply the Hill equation if cooperativity is observed, and report VmaxV_{max}, KmK_m, and intrinsic clearance (CLintCL_{int}) .

Q. How can researchers address challenges in detecting low-abundance clofibric acid acyl-β-D-glucuronide metabolites?

  • Methodological Answer :

  • Sensitivity Enhancement : Use derivatization agents (e.g., dansyl chloride) to improve ionization efficiency in MS-based workflows.
  • Data-Independent Acquisition (DIA) : Implement SWATH-MS for untargeted metabolite profiling, enabling retrospective analysis of low-concentration species .
  • Validation : Confirm identities via synthetic standards and NMR if commercial references are unavailable .

Methodological Guidance for Contradictory Data

Q. What frameworks are recommended for critically evaluating conflicting data on clofibric acid acyl-β-D-glucuronide toxicity?

  • Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to design studies that address gaps. For example:

  • In Vitro Models : Use 3D hepatocyte spheroids to better replicate in vivo metabolic responses than traditional 2D cultures.
  • Dose-Response Analysis : Test concentrations spanning clinical relevance (0.1–100 µM) to avoid supra-physiological artifacts .

Q. How should researchers design studies to investigate the role of clofibric acid acyl-β-D-glucuronide in drug-drug interactions?

  • Answer :

  • Co-Incubation Assays : Combine clofibric acid with probe substrates (e.g., midazolam for CYP3A4) in human liver microsomes.
  • Statistical Models : Use multivariate ANOVA to differentiate direct inhibition vs. time-dependent inactivation of enzymes.
  • Reporting : Adhere to FDA guidelines for in vitro interaction studies, including IC50 and KiK_i values .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.